molecular formula C11H10N2O3 B6420209 1-(2-methoxyphenyl)-4H-pyrazine-2,3-dione CAS No. 1031668-96-8

1-(2-methoxyphenyl)-4H-pyrazine-2,3-dione

Cat. No.: B6420209
CAS No.: 1031668-96-8
M. Wt: 218.21 g/mol
InChI Key: TZFLGPMUDOVBIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyphenyl)-4H-pyrazine-2,3-dione is an organic compound with a unique structure that combines a methoxyphenyl group with a pyrazine-2,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyphenyl)-4H-pyrazine-2,3-dione typically involves the reaction of 2-methoxyaniline with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazine-2,3-dione structure. The reaction is usually carried out in an organic solvent such as acetonitrile, with a catalyst like Yb(OTf)3 to facilitate the cyclization process .

Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The intermediate products can be purified by recrystallization from suitable solvents to ensure high purity of the final compound .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-4H-pyrazine-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid.

Major Products:

Scientific Research Applications

1-(2-Methoxyphenyl)-4H-pyrazine-2,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4H-pyrazine-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methoxyphenyl)-4H-pyrazine-2,3-dione is unique due to its pyrazine-2,3-dione core, which imparts distinct chemical and biological properties compared to other methoxyphenyl derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(2-methoxyphenyl)-1H-pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-9-5-3-2-4-8(9)13-7-6-12-10(14)11(13)15/h2-7H,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFLGPMUDOVBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CNC(=O)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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